![molecular formula C15H19NO3S B2854089 N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 496013-65-1](/img/structure/B2854089.png)
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide
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Overview
Description
“N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide” is a chemical compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide” were not found, there are general methods for synthesizing similar compounds. For instance, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol .
Scientific Research Applications
Synthesis and Chemical Reactions
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide and its derivatives are central to various synthetic chemical reactions, showcasing their versatility in organic chemistry. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction demonstrates the compound's utility in enriching gold carbenoid chemistry with regard to group migration (Wang et al., 2014). Additionally, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives obtained by cycloaddition involving N,N-bis(furan-2-ylmethyl)-4-R-benzenesulfonamides highlight the compound's role in forming structures with potential applications in energetic materials (Grudova et al., 2020).
Antibacterial and Antimycobacterial Activities
Research into the biological activities of N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide derivatives has revealed promising antibacterial and antimycobacterial potentials. A study synthesizing twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine found that these compounds exhibited significant antibacterial activities, particularly against hospital strains of S. epidermidis, without cytotoxic effects against normal cell lines (Szulczyk et al., 2021).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological properties . They have been used as medicines in various disease areas, suggesting that they may interact with multiple targets .
Mode of Action
Furan derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, often leading to downstream effects that contribute to their therapeutic efficacy .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological properties, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-10-8-11(2)13(4)15(12(10)3)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKZHGZSAZLXIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide |
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